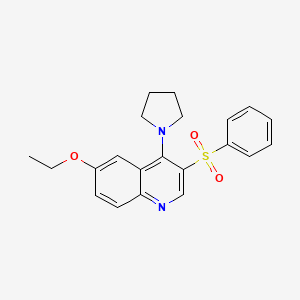

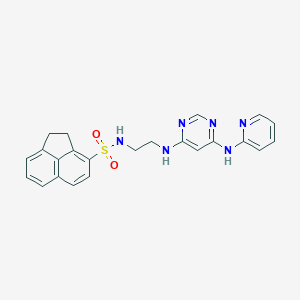

6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline is related to a class of compounds that have been studied for their interesting chemical properties and reactions. For example, the synthesis of 2-aminoindolizine and related compounds, including pyrrolo[2,1-a]isoquinoline derivatives, has been achieved through a formal [3 + 3] cycloaddition reaction using related sulfonylamides. This method offers a new pathway for generating complex heterocyclic structures, which could be beneficial in developing new materials or pharmaceuticals (Tominaga et al., 1992).

Another study highlighted the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting potential applications in analytical chemistry for sensitive detection and quantification of alcohols (Yoshida et al., 1992).

Electronic and Photophysical Properties

Compounds related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been explored for their electronic and photophysical properties. For instance, new sulfone-based electron transport materials with high triplet energy have been synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit wide band gaps and suitable LUMO levels, making them potential candidates for blue PhOLEDs, indicating the role of such compounds in advancing display technology (Jeon et al., 2014).

Furthermore, the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide have been studied using complexes derived from quinoline ligands. These findings underscore the utility of quinoline derivatives in photocatalytic processes, which could be applied in synthetic organic chemistry and environmental remediation (Li & Ye, 2019).

Biological Applications

While ensuring to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally related to 6-Ethoxy-3-(phenylsulfonyl)-4-pyrrolidin-1-ylquinoline have been investigated for various biological activities. For example, certain quinoline derivatives have been explored for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Zaki et al., 2021).

Additionally, the modulation of genotoxicity by certain compounds, including ethoxyquin analogs, has been studied in human lymphocytes, indicating the potential use of these compounds in studying DNA damage and repair mechanisms (Skolimowski et al., 2010).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-26-16-10-11-19-18(14-16)21(23-12-6-7-13-23)20(15-22-19)27(24,25)17-8-4-3-5-9-17/h3-5,8-11,14-15H,2,6-7,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFYCECNQGESDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)